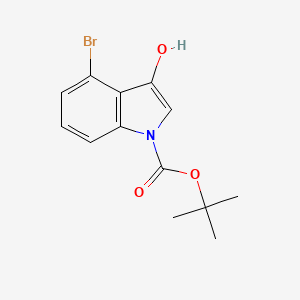

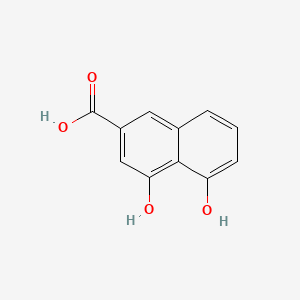

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

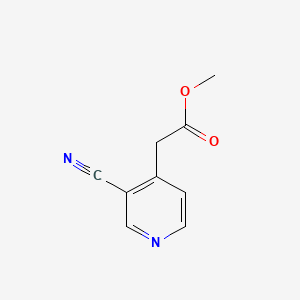

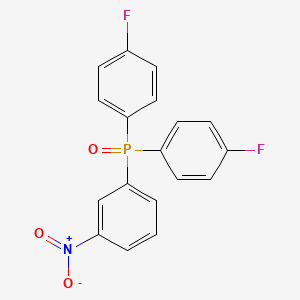

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- is a chemical compound with the molecular formula C11H8O4 . It is a derivative of 2-Naphthalenecarboxylic acid, which has a molecular weight of 172.1800 .

Molecular Structure Analysis

The molecular structure of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- can be analyzed using various spectroscopic methods. The structure is also available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software.Physical And Chemical Properties Analysis

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- has a molecular weight of 204.181 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Scientific Research Applications

Environmental and Analytical Chemistry Applications

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-, falls within the broader class of naphthenic acids, which are complex mixtures of aliphatic and alicyclic carboxylic acids found in oil sands bitumen and the wastewater generated from bitumen processing. Research on naphthenic acids, including 2-naphthalenecarboxylic acid, 4,5-dihydroxy-, focuses on developing analytical methods for their semi-quantification in environmental samples, particularly water samples affected by oil sands process waters (OSPW). These methods aim to address the variability in results from different analytical approaches and improve the comparability and reliability of naphthenic acid measurements using mass spectrometry. This research is critical for environmental monitoring and the development of standard methods for the semi-quantification of total naphthenic acids (Kovalchik et al., 2017).

Biotechnological and Chemical Engineering Applications

Naphthenic acids and related structures are also of interest in biotechnological and chemical engineering applications. Lactic acid, a hydroxycarboxylic acid similar in functional group activity to 2-naphthalenecarboxylic acid, 4,5-dihydroxy-, is produced commercially via the fermentation of sugars present in biomass. This process, and the broader use of carboxylic acids as precursors for industrial chemicals, exemplifies the potential of biotechnological routes for the conversion of biomass-derived compounds into valuable chemicals. These processes highlight the relevance of naphthenic acids and their derivatives in the synthesis of biodegradable polymers and as feedstocks for green chemistry (Gao et al., 2011).

properties

IUPAC Name |

4,5-dihydroxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQACEHKQPSVTNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)

![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)

![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)